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Introduction

Soil salinity is a major abiotic stress that significantly limits agricultural productivity worldwide.
The model legume Medicago truncatula has been instrumental in dissecting the molecular
mechanisms underlying salt stress responses in plants. MicroRNAs (miRNAS), a class of small,
non-coding RNAs, have emerged as critical post-transcriptional regulators of gene expression
in response to various environmental stresses, including high salinity. This technical guide
provides a comprehensive overview of the role of miRNAs in the salt stress response of
Medicago, with a focus on quantitative data, detailed experimental protocols, and visualization
of key signaling pathways and workflows.

Data Presentation: Salt-Responsive miRNAS in
Medicago

High-throughput sequencing has identified numerous miRNAs in Medicago that are
differentially expressed under salt stress. The following tables summarize the quantitative data
from various studies, showcasing the fold changes in miRNA expression in response to
different salt treatments.

Table 1: Differentially Expressed Known miRNAs in Medicago truncatula Roots under Salt
Stress
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miRNA Family  Salt Treatment  Duration Fold Change Reference
mMiR156 300 mM NacCl 8h Down-regulated [1]
miR166 300 mM NacCl 8h Down-regulated [1]
miR169 Salt Stress - Down-regulated [2]
) 20 mM NacCl +
miR319 72 h Up-regulated [3][4]
Na2S0O4
miR390 Salt Stress - Down-regulated [5]
) 20 mM NaCl +
miR395 72h Down-regulated [3][4]
Na2S0O4
) 20 mM NacCl +
mMiR396 72 h Up-regulated [31[4]
Na2S0O4
) 20 mM NaCl +
mMiR398 72 h Down-regulated [31[4]
Na2S0O4
) 20 mM NacCl +
miR408 72 h Up-regulated [3][4]
Na2S0O4

Data synthesized from multiple sources identifying salt-responsive miRNAs in Medicago
truncatula roots. Fold change indicates the direction of expression change under salt stress
compared to control conditions.

Table 2: Differentially Expressed Novel miRNAs in Medicago truncatula Roots under Salt

Stress
Novel miRNA )
5 Salt Treatment  Duration Fold Change Reference
mtr-novel-30 300 mM NacCl 8h Up-regulated [1]
mtr-novel-45 300 mM NacCl 8h Down-regulated [1]
mtr-novel-58 300 mM NacCl 8h Up-regulated [1]

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5994418/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5994418/
https://www.semanticscholar.org/paper/Bioinformatics-Analysis-of-miRNA-Sequencing-Data.-Lokhande/70eade79b033d7c979c2dd9f752b454ced3921ca
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2018.00670/full
https://www.researchgate.net/publication/309370537_Small_RNA_Library_Preparation_and_Illumina_Sequencing_in_Plants
https://experiments.springernature.com/articles/10.1007/978-1-4899-7708-3_13
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2018.00670/full
https://www.researchgate.net/publication/309370537_Small_RNA_Library_Preparation_and_Illumina_Sequencing_in_Plants
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2018.00670/full
https://www.researchgate.net/publication/309370537_Small_RNA_Library_Preparation_and_Illumina_Sequencing_in_Plants
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2018.00670/full
https://www.researchgate.net/publication/309370537_Small_RNA_Library_Preparation_and_Illumina_Sequencing_in_Plants
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2018.00670/full
https://www.researchgate.net/publication/309370537_Small_RNA_Library_Preparation_and_Illumina_Sequencing_in_Plants
https://pmc.ncbi.nlm.nih.gov/articles/PMC5994418/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5994418/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5994418/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This table highlights novel miRNAs identified in Medicago truncatula roots that show differential
expression under salt stress conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of
mMiRNAs in Medicago salt stress response.

Small RNA Library Preparation for lllumina Sequencing

This protocol outlines the steps for constructing a small RNA library from total RNA for high-
throughput sequencing.

Materials:
o Total RNA of high quality (RIN > 8.0)
o NEBNext® Small RNA Library Prep Set for Illumina®
e Qubit™ RNA HS Assay Kit
e Agilent RNA 6000 Nano Kit
e 6% Novex® TBE-Urea Gel
» SYBR® Gold Nucleic Acid Gel Stain
* Nuclease-free water
Procedure:
o 3' SR Adapter Ligation:
o Mix 1 ug of total RNA with the 3' SR Adapter.

o Add T4 RNA Ligase 2, Truncated KQ and incubate at 25°C for 1 hour.[6] This step ligates
the adapter to the 3' end of the small RNAs.

» 5' SR Adapter Ligation:
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o Add the 5' SR Adapter to the reaction from the previous step.

o Add T4 RNA Ligase 1 and ATP, and incubate at 25°C for 1 hour.[6] This ligates the adapter
to the 5' end of the small RNAs.

e Reverse Transcription:
o Hybridize the SR RT Primer to the adapter-ligated small RNAs.

o Perform reverse transcription using a reverse transcriptase to generate single-stranded
cDNA.[6]

e PCR Amplification:

o Amplify the cDNA using LongAmp Taq 2X Master Mix and specific forward and reverse
primers for 12-15 cycles.[6] The number of cycles should be optimized to avoid over-
amplification.

e Library Purification and Size Selection:
o Run the amplified library on a 6% TBE-Urea gel.
o Excise the band corresponding to the small RNA library (approximately 140-150 bp).
o Elute the DNA from the gel slice and precipitate with ethanol.
¢ Quality Control:
o Assess the library concentration using a Qubit fluorometer.

o Verify the size distribution and purity of the library using an Agilent Bioanalyzer.

Stem-Loop Quantitative Real-Time PCR (qRT-PCR) for
MiRNA Quantification

This protocol describes a sensitive and specific method for quantifying the expression of
individual mature miRNAs.[7][8]
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Materials:

Total RNA

o TagMan® MicroRNA Reverse Transcription Kit
o TagMan® Universal Master Mix Il, no UNG

e Custom TagMan® Small RNA Assays (including stem-loop RT primer, and specific forward
and reverse primers with a TagMan probe)

» Nuclease-free water

e Real-time PCR instrument
Procedure:

o Stem-Loop Reverse Transcription:

o Prepare a master mix containing the 100 mM dNTPs, MultiScribe™ Reverse
Transcriptase, 10X Reverse Transcription Buffer, RNase Inhibitor, and the specific stem-
loop RT primer for the miRNA of interest.

o Add total RNA to the master mix and perform the reverse transcription reaction in a
thermal cycler. The stem-loop primer provides specificity for the mature miRNA.[7][8]

e Real-Time PCR:

o Prepare the PCR reaction mix containing TagMan® Universal Master Mix I, the specific
TagMan® Small RNA Assay (20X), and the RT product (cDNA).

o Perform the real-time PCR in a compatible instrument. The cycling conditions typically
include an initial denaturation step, followed by 40 cycles of denaturation and
annealing/extension.[9]

o Data Analysis:

o Determine the cycle threshold (Ct) values for each sample.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27770365/
https://www.researchgate.net/publication/51089877_Quantitative_stem-loop_RT-PCR_for_detection_of_microRNAs
https://bio-protocol.org/exchange/minidetail?id=213785&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Normalize the expression of the target miRNA to a stably expressed endogenous control
RNA (e.g., U6 snRNA).

o Calculate the relative expression using the 2-AACt method.[9]

Bioinformatics Analysis of miRNA Sequencing Data

This workflow outlines the key steps for processing and analyzing small RNA sequencing data
to identify and quantify miRNAs.

Procedure:
e Quality Control and Adapter Trimming:
o Assess the quality of the raw sequencing reads using tools like FastQC.

o Remove adapter sequences and low-quality reads using tools such as Cutadapt or
Trimmomatic.

e Read Alignment:

o Align the cleaned reads to the Medicago truncatula reference genome using a short-read
aligner like Bowtie.

¢ MiRNA Identification and Annotation:

o Use miRNA prediction tools such as miRDeep-P or mirPlant to identify known and novel
MiRNAs based on the precursor's hairpin structure.

o Compare the identified miRNAs against miRBase (the microRNA database) for annotation
of known miRNAs.

 Differential Expression Analysis:
o Quantify the expression of each miRNA by counting the number of reads that map to it.

o Perform differential expression analysis between salt-treated and control samples using
packages like DESeq2 or edgeR in R. This will identify miRNAs that are significantly up- or
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down-regulated in response to salt stress.

o Target Gene Prediction:

o Predict the target genes of the differentially expressed miRNAs using bioinformatics tools
like TargetFinder or psRNATarget.[10] These tools identify potential target mMRNAs based
on sequence complementarity.

Functional Analysis of miRNAs using Agrobacterium-
mediated Transformation

This protocol describes a method for stable transformation of Medicago truncatula to
overexpress or silence a specific miRNA for functional characterization.[11]

Materials:

Medicago truncatula seeds (e.g., ecotype R108)

Agrobacterium tumefaciens strain (e.g., EHA105) carrying a binary vector with the miRNA
construct

Murashige and Skoog (MS) medium with appropriate supplements and antibiotics

Sonication apparatus
Procedure:
o Explant Preparation:
o Sterilize and germinate Medicago truncatula seeds.
o Use whole trifoliates or leaflets from young seedlings as explants.[11]
e Agrobacterium Culture and Infection:
o Grow the Agrobacterium strain containing the miRNA construct to the exponential phase.

o Resuspend the bacteria in liquid MS medium.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.researchgate.net/publication/256332775_Transient_Gene_Expression_in_Medicago_truncatula_Leaves_via_Agroinfiltration
https://pubmed.ncbi.nlm.nih.gov/30415335/
https://pubmed.ncbi.nlm.nih.gov/30415335/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Infect the explants with the bacterial suspension. Sonication can be used to enhance the
transformation efficiency.[11]

e Co-cultivation and Selection:
o Co-cultivate the explants with Agrobacterium for 2-3 days in the dark.

o Transfer the explants to a selection medium containing antibiotics (e.g., kanamycin) to
select for transformed cells and a bacteriostatic agent (e.g., cefotaxime) to eliminate
Agrobacterium.

e Regeneration of Transgenic Plants:
o Subculture the calli on regeneration medium to induce shoot formation.
o Root the regenerated shoots on a rooting medium.
o Confirmation of Transformation:
o Confirm the presence of the transgene in the regenerated plants using PCR.

o Analyze the expression of the miRNA and its target genes in the transgenic plants using
gRT-PCR to validate the functional effect of the miRNA.

Mandatory Visualization
Signaling Pathways

The following diagram illustrates a simplified signaling pathway involving salt-stress-responsive
mMiRNAs in Medicago.
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Caption: Salt stress signaling pathway involving miRNAs in Medicago.
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Experimental Workflows

The following diagram illustrates the experimental workflow for identifying and validating salt-
responsive miRNAs and their targets in Medicago.
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Caption: Workflow for miRNA analysis in Medicago salt stress response.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b191801?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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